6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- is a complex organic compound that belongs to the class of ergoline derivatives. Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms, and an ergoline backbone, which is a tetracyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the pyrazole moiety separately and then attach it to the ergoline backbone.
-
Synthesis of Pyrazole Moiety
-
Attachment to Ergoline Backbone
- The synthesized pyrazole moiety is then attached to the ergoline backbone through a nucleophilic substitution reaction.
- The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and ergoline rings.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction
- Reduction reactions can be performed on the nitrogen atoms in the pyrazole ring.
- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
- Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the nitrogen atoms can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Studied for its unique reactivity and structural properties.
-
Biology
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its ability to interact with neurotransmitter receptors.
-
Industry
- Used in the development of new materials with specific electronic or optical properties.
- Investigated for its potential use in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound can bind to neurotransmitter receptors, particularly those in the central nervous system.
- It may also interact with enzymes involved in neurotransmitter synthesis and degradation.
-
Pathways Involved
- The binding of the compound to its targets can modulate the activity of various signaling pathways.
- This can lead to changes in neurotransmitter levels and neuronal activity, which may underlie its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline: Similar in structure but may have different substituents on the pyrazole or ergoline rings.
5-Methyl-3-phenyl-1H-pyrazole: Lacks the ergoline backbone, which may result in different biological activities.
Ergoline derivatives: Other ergoline derivatives may have different substituents or modifications, leading to variations in their biological effects.
-
Uniqueness
- The presence of both the pyrazole moiety and the ergoline backbone in 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- gives it unique structural and functional properties.
- This combination allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Eigenschaften
CAS-Nummer |
115219-09-5 |
---|---|
Molekularformel |
C26H28N4 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(6aR,9R)-7-methyl-9-[(5-methyl-3-phenylpyrazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C26H28N4/c1-17-11-24(19-7-4-3-5-8-19)28-30(17)16-18-12-22-21-9-6-10-23-26(21)20(14-27-23)13-25(22)29(2)15-18/h3-11,14,18,22,25,27H,12-13,15-16H2,1-2H3/t18-,22?,25-/m1/s1 |
InChI-Schlüssel |
HNSCQGABZZODTA-LCLGPDGMSA-N |
Isomerische SMILES |
CC1=CC(=NN1C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=CC(=NN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.